2-Amino-5-chloropyridine

Description

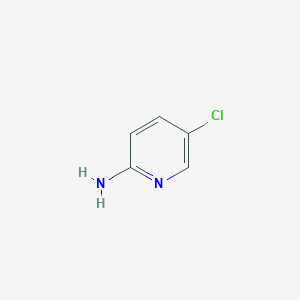

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXBVGJEFDMHNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073247 | |

| Record name | 2-Amino-5-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Amino-5-chloropyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19518 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1072-98-6 | |

| Record name | 2-Amino-5-chloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-chloropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-chloropyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-5-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-pyridylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-5-chloropyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8TAP6NFD4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Amino-5-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chloropyridine is a chlorinated derivative of pyridine that serves as a crucial building block in organic synthesis.[1] Its versatile reactivity makes it an essential intermediate in the production of a wide array of compounds, most notably in the pharmaceutical and agrochemical industries.[1][2] This technical guide provides an in-depth overview of the chemical and physical properties, synthesis protocols, and key applications of this compound, with a focus on its role in drug development.

Chemical and Physical Properties

This compound is an off-white to light tan crystalline powder.[2] It exhibits moderate solubility in water and is more soluble in organic solvents such as ethanol and methanol.[1]

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference(s) |

| CAS Number | 1072-98-6 | |

| Molecular Formula | C₅H₅ClN₂ | [3] |

| Molecular Weight | 128.56 g/mol | [3] |

| IUPAC Name | 5-chloropyridin-2-amine | |

| Synonyms | 2-Pyridinamine, 5-chloro-; 5-Chloro-2-aminopyridine; 5-Chloro-2-pyridinamine | [3] |

| InChI Key | MAXBVGJEFDMHNV-UHFFFAOYSA-N | [3] |

Table 2: Physical and Spectroscopic Data

| Property | Value | Reference(s) |

| Appearance | Beige to light brown crystalline powder | [4] |

| Melting Point | 135-138 °C | [5][6] |

| Boiling Point | 127-128 °C at 11 mmHg | [5][7] |

| Flash Point | 160 °C | [8] |

| Water Solubility | 1 g/L (at 20°C) | [2] |

| LogP | 1.68 | [6] |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily involving the chlorination of 2-aminopyridine or the reduction of a nitropyridine precursor.

Experimental Protocol 1: Chlorination of 2-Aminopyridine

This protocol is adapted from a process utilizing hydrochloric acid and sodium hypochlorite for oxidative chlorination.[9]

Materials:

-

2-aminopyridine

-

Concentrated hydrochloric acid

-

Sodium hypochlorite (NaClO) solution

-

Dichloroethane

-

Ice-water bath

Procedure:

-

In a three-necked flask, place 0.053 mol (5.00g) of 2-aminopyridine and cool the flask in a water bath to 10°C.[9]

-

While stirring continuously, add 0.11 mol of 13% NaClO solution.[9]

-

Slowly add 0.3 mol of 30% hydrochloric acid dropwise, maintaining the temperature at 10°C.[9]

-

Continue the reaction at a constant temperature of 10°C for 2 hours.[9]

-

Increase the temperature to 25°C and continue the reaction for an additional 4 hours.[9]

-

Terminate the reaction by cooling the flask with an ice-water bath to 10°C.[9]

-

Adjust the pH of the reaction mixture and extract the product with dichloroethane.[9]

-

Isolate the this compound from the organic extract. The reported yield is approximately 72%.[9]

Experimental Protocol 2: Electrochemical Hydrogenation of 5-Chloro-2-nitropyridine

This method provides an alternative route starting from a nitropyridine derivative.[5]

Materials:

-

5-chloro-2-nitropyridine

-

Ethanol

-

10% Sulphuric acid

-

Anhydrous magnesium sulphate

-

Diethyl ether

-

Nickel cathode and Copper anode

-

DC power supply

Procedure:

-

Dissolve 5.0 g of 5-chloro-2-nitropyridine in a mixture of 50 mL of ethanol and 15 mL of 10% sulphuric acid in an undivided electrochemical cell.[5]

-

Equip the cell with a nickel cathode and a copper anode.[5]

-

Apply a constant current density of 100 A/m² and pass a charge of 2F through the solution.[5]

-

Maintain the cell under a nitrogen atmosphere and stir the contents using a magnetic stirrer.[5]

-

Upon completion of the reaction, dilute the electrolyte solution with water.[5]

-

Extract the product into diethyl ether.[5]

-

Wash the ether extract with water and dry it over anhydrous magnesium sulphate.[5]

-

Evaporate the solvent to yield this compound. The isolated yield is reported to be 82%.[5]

Caption: Synthesis workflow for this compound.

Applications in Drug Development and Agrochemicals

This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs) and agrochemicals.[2]

Caption: Key applications of this compound.

One of the most significant applications is in the synthesis of non-benzodiazepine hypnotic agents like Zopiclone and Zolpidem.[2] These drugs are widely prescribed for the short-term treatment of insomnia.[10]

Mechanism of Action of Derived Drugs: The GABA-A Receptor Pathway

Zopiclone and Zolpidem, synthesized from this compound, exert their therapeutic effects by modulating the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[10][11]

The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron.[10] This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing a calming effect on the brain.[10]

Zopiclone and Zolpidem act as positive allosteric modulators of the GABA-A receptor.[1][10] They bind to the benzodiazepine recognition site on the alpha subunit of the receptor complex.[10] This binding increases the affinity of GABA for its receptor, potentiating the inhibitory effects of GABA and leading to enhanced neuronal inhibition, which manifests as sedative and hypnotic effects.[10]

Caption: Modulation of the GABA-A receptor by Zopiclone/Zolpidem.

Reactivity and Use in Cross-Coupling Reactions

This compound is also a valuable substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.[8]

Experimental Protocol 3: Suzuki-Miyaura Cross-Coupling (Generalized)

This generalized protocol is based on established methods for the Suzuki-Miyaura coupling of chloropyridines.[6]

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Palladium(II) acetate)

-

Ligand (e.g., SPhos)

-

Base (e.g., Potassium phosphate)

-

Degassed solvent (e.g., 1,4-dioxane/water mixture)

-

Inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

In a Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the ligand (e.g., SPhos, 0.04 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).[6]

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[6]

-

Add the degassed solvent mixture (e.g., 5 mL of a 4:1 1,4-dioxane/water mixture).[6]

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.[6]

-

Monitor the reaction progress using TLC or LC-MS.[6]

-

Upon completion, cool the reaction to room temperature.[6]

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

-

Purify the crude product by flash column chromatography to obtain the desired 2-amino-5-arylpyridine.[6]

Safety and Handling

This compound is harmful if swallowed and may cause skin and eye irritation.[12][13] It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10] Store in a tightly closed container in a cool, dry place away from incompatible substances such as oxidizing agents.[13]

Table 3: GHS Hazard Information

| Hazard Statement | Code | Description | Reference(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2] |

| Skin Irritation | H315 | Causes skin irritation | |

| Eye Irritation | H319 | Causes serious eye irritation | [10] |

Conclusion

This compound is a high-value chemical intermediate with significant applications in the pharmaceutical and agrochemical sectors. Its well-defined properties and versatile reactivity make it an indispensable tool for medicinal and synthetic chemists. A thorough understanding of its synthesis, handling, and reaction profiles is crucial for its effective utilization in the development of novel therapeutic agents and other advanced materials.

References

- 1. The mechanism of action of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. US3985759A - Process for preparing this compound - Google Patents [patents.google.com]

- 4. WO2009007995A1 - Process for preparing zolpidem and its intermediate - Google Patents [patents.google.com]

- 5. This compound: An In-Depth Exploration_Chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. jocpr.com [jocpr.com]

- 8. benchchem.com [benchchem.com]

- 9. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]

- 10. What is the mechanism of Zopiclone? [synapse.patsnap.com]

- 11. benchchem.com [benchchem.com]

- 12. Page loading... [wap.guidechem.com]

- 13. Method using one-step method to synthesize this compound in high-selectivity manner - Eureka | Patsnap [eureka.patsnap.com]

2-Amino-5-chloropyridine chemical structure and IUPAC name

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Amino-5-chloropyridine, a key intermediate in the pharmaceutical and agrochemical industries. The information is intended for researchers, scientists, and drug development professionals.

Chemical Structure and IUPAC Name

This compound is a heterocyclic aromatic compound. Its structure consists of a pyridine ring substituted with an amino group at the 2-position and a chlorine atom at the 5-position. The internationally recognized IUPAC name for this compound is 5-chloropyridin-2-amine .[1]

Below is a diagram illustrating the relationship between the common name, IUPAC name, and the chemical structure of the molecule.

Caption: Relationship between the chemical structure and nomenclature of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in chemical synthesis.

| Property | Value | References |

| Molecular Formula | C5H5ClN2 | [1] |

| Molecular Weight | 128.56 g/mol | [2] |

| Appearance | Off-white to light tan crystalline powder | [3][4] |

| Melting Point | 134-138 °C | [1][4] |

| Boiling Point | 127-128 °C at 11 mmHg | |

| Solubility | 1 g/L in water (at 20°C) | [4] |

| logP (Octanol/Water Partition Coefficient) | 1.17 | [4] |

| CAS Number | 1072-98-6 | [1][2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Description | References |

| ¹H NMR | Spectra available for structural confirmation. | [5] |

| ¹³C NMR | Spectra available for structural confirmation. | [6] |

| Mass Spectrometry | Electron ionization mass spectra are available. | [7] |

| Infrared (IR) Spectrum | Conforms to the standard spectrum. | [1][8] |

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common approach involves the chlorination of 2-aminopyridine.

Method 1: Chlorination with Sodium Hypochlorite and Hydrochloric Acid [9]

This method utilizes readily available and inexpensive reagents.

-

Reaction: 2-aminopyridine is reacted with sodium hypochlorite and hydrochloric acid in an oxidative chlorination reaction.

-

Procedure:

-

To a solution of 2-aminopyridine (0.053 mol) in a three-necked flask, add 13% sodium hypochlorite solution (0.11 mol) while stirring in a 10°C water bath.

-

Slowly add 36% hydrochloric acid (0.25 mol) dropwise, maintaining the temperature at 10°C.

-

Continue the reaction at 10°C for 2 hours.

-

Raise the temperature to 25°C and continue the reaction for an additional 4 hours.

-

Cool the reaction mixture in an ice-water bath to terminate the reaction.

-

Adjust the pH of the reaction product and extract with dichloroethane.

-

Isolate this compound from the extract. The product yield can reach up to 72%.

-

Method 2: Electrochemical Reduction of 5-chloro-2-nitropyridine [3]

This method offers an alternative route via electrochemical means.

-

Reaction: 5-chloro-2-nitropyridine is electrochemically reduced to this compound.

-

Procedure:

-

Dissolve 5-chloro-2-nitropyridine (5.0 g) in ethanol (50 mL) containing 10% sulfuric acid (15 mL).

-

Perform the electrochemical hydrogenation at a constant current density of 100 A/m² in an undivided cell equipped with a nickel cathode and a copper anode.

-

Pass a charge of 2F through the cell under a nitrogen atmosphere with magnetic stirring.

-

Upon completion of the reaction, dilute the electrolyte solution with water.

-

Extract the product into ether, wash with water, and dry over anhydrous magnesium sulfate.

-

Evaporation of the solvent yields this compound with an isolated yield of up to 84%.

-

Below is a workflow diagram for the synthesis of this compound via chlorination of 2-aminopyridine.

Caption: A simplified workflow for the synthesis of this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a common technique for the analysis of this compound, particularly in the context of pharmaceutical quality control.

Method for the Detection of this compound in Urine [10][11]

This method is relevant for monitoring the intake of zopiclone, a drug for which this compound is a metabolite and degradation product.

-

Column: Reversed-phase HPLC column.

-

Mobile Phase: A gradient of acetonitrile and 25mM TEAP buffer (pH 3).

-

Gradient:

-

Start with 100% TEAP buffer at a flow rate of 1 mL/min.

-

Linearly increase to 30% acetonitrile and 70% TEAP buffer over 35 minutes.

-

Return to 100% TEAP buffer over 3 minutes.

-

Equilibrate the system for 10 minutes.

-

-

Detection: Diode array detection.

-

Sample Preparation: Solid-phase extraction of the urine sample after alkaline hydrolysis.

Applications

This compound is a versatile intermediate with significant applications in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[4] It is a key building block for the hypnotic agent zopiclone and the anxiolytic drug alpidem.[4] In the agrochemical industry, it is used in the manufacture of clodinafop.[4]

References

- 1. This compound, 98% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound: An In-Depth Exploration_Chemicalbook [chemicalbook.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. This compound(1072-98-6) 1H NMR spectrum [chemicalbook.com]

- 6. This compound | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Detection of this compound in urine as a parameter of zopiclone (Imovane) intake using HPLC with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Amino-5-chloropyridine molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This document provides core technical information on the chemical compound 2-Amino-5-chloropyridine, focusing on its fundamental molecular properties. This compound is a chlorinated derivative of pyridine and serves as a key intermediate in various chemical syntheses, particularly within the pharmaceutical industry.[1] It is notably used in the production of Zopiclone, a non-benzodiazepine GABAA receptor agonist.[2]

Core Molecular Properties

The fundamental molecular characteristics of this compound are summarized below. These values are foundational for stoichiometric calculations, analytical characterization, and chemical synthesis planning.

| Property | Value |

| Molecular Formula | C₅H₅ClN₂ |

| Molecular Weight | 128.56 g/mol [2][3][4][5][6] |

| IUPAC Name | 5-chloropyridin-2-amine[3][4][7] |

| CAS Registry Number | 1072-98-6[3][7][8] |

Determination of Molecular Formula and Weight

Experimental Protocol:

The molecular formula and weight of a compound like this compound are determined using standard, well-established analytical chemistry techniques.

-

Molecular Formula Determination (Elemental Analysis): The empirical formula is established through elemental analysis, which measures the percentage composition of carbon, hydrogen, nitrogen, and chlorine. The molecular formula is then determined by comparing the empirical formula weight with the molecular weight obtained from mass spectrometry.

-

Molecular Weight Determination (Mass Spectrometry): High-resolution mass spectrometry (HRMS) is the primary method for determining the precise molecular weight of a compound. The substance is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak [M]+ or a protonated species [M+H]+ provides the molecular weight with high accuracy. The exact mass is calculated as 128.014130 Da.[9]

Logical Relationship Diagram

The following diagram illustrates the logical connection between the compound's common name and its key molecular identifiers.

References

- 1. This compound: An In-Depth Exploration_Chemicalbook [chemicalbook.com]

- 2. This compound | 1072-98-6 [chemicalbook.com]

- 3. This compound | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. This compound(1072-98-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. This compound, 98% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound | CAS#:1072-98-6 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Synthesis of 2-Amino-5-chloropyridine from 2-Aminopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2-Amino-5-chloropyridine, a key intermediate in the pharmaceutical and agrochemical industries, starting from 2-aminopyridine. This document details various chlorination strategies, presents quantitative data in a comparative format, and provides detailed experimental protocols for key methodologies.

Introduction

This compound is a crucial building block in the synthesis of numerous active pharmaceutical ingredients and herbicides.[1][2] The selective introduction of a chlorine atom at the 5-position of the 2-aminopyridine ring is a critical transformation that has been the subject of extensive research. The primary challenge lies in achieving high regioselectivity and yield while minimizing the formation of undesired byproducts, such as the 3,5-dichloro derivative.[1] This guide explores several effective methods to achieve this transformation, including direct chlorination in strongly acidic media, oxidative chlorination, and photocatalytic approaches.

Core Synthetic Strategies

The synthesis of this compound from 2-aminopyridine is primarily achieved through electrophilic aromatic substitution. The amino group at the 2-position is a strong activating group, directing incoming electrophiles to the 3- and 5-positions. By carefully controlling the reaction conditions, selective chlorination at the 5-position can be favored.

Direct Chlorination in Strongly Acidic Medium

A highly effective method for the selective monochlorination of 2-aminopyridine involves conducting the reaction in a strongly acidic medium.[1] In such an environment, the pyridine nitrogen and the exocyclic amino group are protonated. This protonation is believed to direct the chlorination to the 5-position, significantly reducing the rate of over-chlorination to 2-amino-3,5-dichloropyridine.[1]

Common chlorinating agents for this method include chlorine gas, hypochlorous acid, thionyl chloride, and sulfuryl chloride.[1] The strongly acidic medium is typically concentrated sulfuric acid or a mixture of glacial acetic acid and hydrogen chloride.[1]

Oxidative Chlorination

To circumvent the handling of hazardous reagents like chlorine gas, oxidative chlorination methods have been developed. These methods generate the active chlorinating species in situ. A common approach involves the use of hydrochloric acid in the presence of an oxidizing agent such as sodium hypochlorite or hydrogen peroxide.[3][4] This approach offers a safer and more convenient alternative while still achieving good yields of the desired product.[3]

Photocatalytic Chlorination

A modern and highly selective method involves the use of photocatalysis. One patented method describes the use of bromine as a catalyst under blue LED light irradiation, followed by the introduction of chlorine gas.[5] This technique is reported to proceed under mild conditions and provides high purity this compound with excellent yields.[5] The proposed mechanism involves the generation of bromine radicals that facilitate a selective chlorination cascade.[5]

Quantitative Data Summary

The following table summarizes the quantitative data from various synthetic methods for the preparation of this compound from 2-aminopyridine.

| Method | Chlorinating Agent | Solvent/Medium | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |

| Direct Chlorination | Chlorine Gas | 72.4% Sulfuric Acid | -20 to 25 | 3.5 hours | 86.8 | 98.7 | [1] |

| Direct Chlorination | Chlorine Gas | Glacial Acetic Acid / HCl | 10 to 12 | 45 minutes | 69.4 | 96.4 | [1] |

| Oxidative Chlorination | Sodium Hypochlorite / HCl | Water | 10 to 25 | 6 hours | 72 | Not Specified | [3] |

| Photocatalytic | Chlorine Gas / Bromine (cat.) | Acetone | Not Specified | 3 hours | 90.0 | 99.6 | [5] |

| Photocatalytic | Chlorine Gas / Bromine (cat.) | Acetonitrile | Not Specified | 2 hours | 99.4 | 99.4 | [5] |

| Photocatalytic | Chlorine Gas / Bromine (cat.) | Dichloromethane | Not Specified | 4 hours | 95.6 | 99.6 | [5] |

Experimental Protocols

Protocol for Direct Chlorination in Concentrated Sulfuric Acid

This protocol is based on a procedure described in a U.S. Patent.[1]

Materials:

-

2-Aminopyridine

-

Concentrated Sulfuric Acid (96-98%)

-

Chlorine Gas

-

Sodium Hydroxide solution (for neutralization)

-

Ice

Procedure:

-

In a flask equipped with a stirrer, gas inlet tube, and a cooling bath, carefully add 18.8 g (0.20 mole) of 2-aminopyridine in portions to 100 ml of 96% sulfuric acid while maintaining the temperature at approximately 25°C with external cooling.

-

Cool the reaction mixture to -10°C.

-

Bubble chlorine gas (approximately 14.9 g, 0.21 mole) into the stirred reaction mixture over a period of one hour. The temperature of the reaction mixture may drop to -20°C.

-

After the addition of chlorine is complete, continue to stir the mixture for an additional 1.5 hours.

-

Pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a 50% sodium hydroxide solution while keeping the temperature below 20°C.

-

The product, this compound, will precipitate as a solid.

-

Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

Protocol for Oxidative Chlorination using Sodium Hypochlorite and Hydrochloric Acid

This protocol is adapted from a Chinese patent.[3]

Materials:

-

2-Aminopyridine

-

Sodium Hypochlorite (NaClO) solution (e.g., 13%)

-

Concentrated Hydrochloric Acid (e.g., 36%)

-

Sodium Hydroxide (NaOH) solution

-

Dichloromethane (for extraction)

-

Deionized Water

Procedure:

-

In a 250 ml three-necked flask equipped with a stirrer and a dropping funnel, place 5.00 g (0.053 mol) of 2-aminopyridine and cool the flask in a water bath to 10°C.

-

Under continuous stirring, add 0.11 mol of a 13% NaClO solution.

-

Slowly add 0.25 mol of 36% hydrochloric acid dropwise.

-

Maintain the reaction at a constant temperature of 10°C for 2 hours.

-

Raise the temperature to 25°C and continue the reaction for an additional 4 hours.

-

Adjust the pH of the reaction solution to >8 with a NaOH solution to precipitate the product and unreacted starting material.

-

Filter the solid and wash with deionized water.

-

Extract the filtrate and washings with dichloromethane to recover any dissolved product.

-

The crude product can be further purified by recrystallization.

Mechanistic and Workflow Diagrams

The following diagrams illustrate the underlying chemical principles and experimental workflows discussed in this guide.

Caption: General mechanism for the electrophilic chlorination of 2-aminopyridine.

Caption: Comparative workflows for the synthesis of this compound.

References

- 1. US3985759A - Process for preparing this compound - Google Patents [patents.google.com]

- 2. Page loading... [guidechem.com]

- 3. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]

- 4. CN106632014A - Preparation of this compound - Google Patents [patents.google.com]

- 5. Method using one-step method to synthesize this compound in high-selectivity manner - Eureka | Patsnap [eureka.patsnap.com]

Spectroscopic Profile of 2-Amino-5-chloropyridine: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Amino-5-chloropyridine (CAS No. 1072-98-6), a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Molecular Structure and Properties

This compound is a substituted pyridine with the chemical formula C₅H₅ClN₂ and a molecular weight of 128.56 g/mol .[2][4] Its structure consists of a pyridine ring with an amino group at the 2-position and a chlorine atom at the 5-position.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and easy reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide characteristic signals corresponding to the different nuclei in the molecule. While specific chemical shifts and coupling constants can vary slightly depending on the solvent and concentration, representative data is presented below.[5][6]

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.0 | Doublet | H-6 |

| ~7.4 | Doublet of Doublets | H-4 |

| ~6.5 | Doublet | H-3 |

| ~4.5 | Broad Singlet | NH₂ |

Table 2: ¹³C NMR Spectral Data of this compound [7]

| Chemical Shift (δ) ppm | Assignment |

| ~158 | C-2 |

| ~147 | C-6 |

| ~137 | C-4 |

| ~120 | C-5 |

| ~108 | C-3 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the amino group and the aromatic ring.[1][8][9]

Table 3: Key IR Absorption Bands of this compound [10]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium | N-H stretching (asymmetric and symmetric) |

| 3100-3000 | Weak | Aromatic C-H stretching |

| 1650-1580 | Strong | N-H bending |

| 1600-1450 | Medium-Strong | C=C and C=N ring stretching |

| 1335-1250 | Strong | Aromatic C-N stretching |

| 850-750 | Strong | C-H out-of-plane bending |

| ~700 | Medium | C-Cl stretching |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a molecular ion and characteristic fragment ions. The mass spectrum is a valuable tool for confirming the molecular weight and gaining insights into the molecule's fragmentation pattern.[4][11]

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity | Assignment |

| 128/130 | High | [M]⁺ (Molecular ion) and its isotope peak |

| 101 | Moderate | [M - HCN]⁺ |

| 93 | Low | [M - Cl]⁺ |

| 77 | Low | [C₅H₅N]⁺ |

| 66 | Moderate | [C₄H₄N]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[12][13] A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).[12]

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.[5] For ¹H NMR, standard acquisition parameters include a spectral width of 10-15 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral width (e.g., 200-220 ppm) is used with proton decoupling.[13]

Infrared (IR) Spectroscopy

Sample Preparation: For solid-state analysis, a small amount of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet.[14][15] Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol and placing the paste between two salt plates.[14] For attenuated total reflectance (ATR) FTIR, the solid sample is placed directly on the ATR crystal.[15]

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[9] A background spectrum of the empty sample holder or pure KBr pellet is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.[8]

Mass Spectrometry (MS)

Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).[16] Electron Ionization (EI) is a common method where the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[11]

Instrumentation and Data Acquisition: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[11] The detector records the abundance of each ion, generating a mass spectrum.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 1072-98-6 [chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. This compound(1072-98-6) 13C NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. rroij.com [rroij.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. eng.uc.edu [eng.uc.edu]

- 15. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 16. as.uky.edu [as.uky.edu]

Physical properties of 2-Amino-5-chloropyridine (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 2-Amino-5-chloropyridine, a crucial intermediate in the pharmaceutical and agrochemical industries. The data and protocols presented herein are intended to support research, development, and quality control activities.

Core Physical Properties

This compound is an off-white to light yellow crystalline solid.[1][2] Its physical characteristics, particularly its melting point and solubility, are critical parameters for its application in synthesis, formulation, and biological studies.

Data Summary

The following table summarizes the reported melting point and solubility data for this compound.

| Physical Property | Value | Notes |

| Melting Point | 129 - 141 °C | A range is often reported, with specific values including 135-138°C and 136°C.[3][4][5][6][7] |

| Solubility in Water | 1 g/L (at 20°C) | Described as slightly to moderately soluble in water.[1][6] |

| Solubility in Organic Solvents | More soluble | Greater solubility is observed in organic solvents like ethanol and methanol.[1] |

| Log of Water Solubility (log10ws) | -1.56 (mol/L) |

Experimental Protocols

The following are detailed methodologies for the determination of the melting point and solubility of this compound, based on standard laboratory practices.

Melting Point Determination (Capillary Method)

The melting point of this compound can be accurately determined using the capillary tube method with a melting point apparatus.[5]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

This compound, finely powdered

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of this compound is placed on a clean, dry surface and crushed into a fine powder using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.

-

Apparatus Setup: The packed capillary tube is placed into the sample holder of the melting point apparatus, alongside a calibrated thermometer.

-

Heating and Observation:

-

For an unknown sample, a rapid initial heating is performed to determine an approximate melting range.

-

For a precise measurement, a fresh sample is heated to a temperature about 10-15°C below the approximate melting point. The heating rate is then reduced to approximately 2°C per minute.

-

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

Solubility Determination

The solubility of this compound can be determined in various solvents to establish a solubility profile.

Apparatus and Materials:

-

Analytical balance

-

Test tubes or small vials with closures

-

Graduated pipettes or burette

-

Stirring apparatus (e.g., magnetic stirrer and stir bars)

-

Constant temperature bath

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure for Quantitative Solubility in Water:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a vial.

-

Equilibration: The vial is sealed and placed in a constant temperature bath (e.g., 20°C) and agitated using a magnetic stirrer. The mixture is stirred for a sufficient time (typically 24 hours or more) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

Sample Collection and Filtration: The stirring is stopped, and the undissolved solid is allowed to settle. A known volume of the supernatant is carefully withdrawn using a pipette and immediately filtered through a syringe filter to remove any remaining solid particles.

-

Analysis: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, against a standard curve.

-

Calculation: The solubility is calculated and expressed in grams per liter (g/L) or moles per liter (mol/L).

Procedure for Qualitative Solubility in Organic Solvents:

-

Initial Test: A small, measured amount of this compound (e.g., 25 mg) is placed in a test tube.

-

Solvent Addition: The solvent to be tested (e.g., ethanol, methanol) is added in small portions (e.g., 0.75 mL) with vigorous shaking after each addition.

-

Observation: The dissolution of the solid is observed. The compound's solubility is categorized as very soluble, soluble, or insoluble based on the amount of solvent required to dissolve the solid.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the determination of the physical properties of this compound.

Caption: Workflow for determining melting point and solubility.

References

A Technical Guide to the Safe Handling of 2-Amino-5-chloropyridine for Laboratory Professionals

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety and handling information for 2-Amino-5-chloropyridine (CAS No. 1072-98-6), a chemical intermediate widely used in the synthesis of pharmaceuticals and agrochemicals.[1] Due to its hazard profile, strict adherence to safety protocols is essential to minimize risks to laboratory personnel and the environment. This guide consolidates critical safety data, outlines emergency procedures, and details standardized experimental protocols relevant to its hazard assessment.

Hazard Identification and Classification

This compound is classified as harmful if swallowed and may cause skin and eye irritation.[1][2] While comprehensive toxicological properties have not been fully investigated, the available data necessitates careful handling.[3]

GHS Hazard Statements:

Precautionary Statements: Users should wash hands and any exposed skin thoroughly after handling, avoid eating, drinking, or smoking in the work area, and wear appropriate personal protective equipment (PPE).[1][4][5] In case of ingestion, medical help should be sought immediately.[6]

Quantitative Safety Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 1072-98-6 | [3][7][8] |

| Molecular Formula | C₅H₅ClN₂ | [1][7] |

| Molecular Weight | 128.56 g/mol | [7] |

| Appearance | Beige to beige-brown crystalline powder | [8] |

| Melting Point | 135-138 °C | [8] |

| Boiling Point | 127-128 °C at 11 mmHg | [8] |

| Flash Point | 160 °C (320 °F) | [3] |

| Autoignition Temp. | > 700 °C (> 1,292 °F) | [3] |

Table 2: Toxicological Data

| Parameter | Value | Source(s) |

| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | [1][2][6] |

| Acute Toxicity (Dermal) | No data available. Assumed to be absorbed. | [7] |

| Acute Toxicity (Inhalation) | May cause respiratory tract irritation. | [3] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [1] |

| Eye Damage/Irritation | May cause eye irritation. | [3] |

| Carcinogenicity | Not listed by ACGIH, IARC, NTP, or CA Prop 65. | [3] |

| Germ Cell Mutagenicity | No data available. | [7] |

| LD50/LC50 | Not available. | [3] |

Table 3: Fire and Explosion Hazard Data

| Parameter | Value | Source(s) |

| Flammability | Combustible. Requires considerable preheating before ignition can occur. | [3][7] |

| Explosion Hazard | Forms explosive mixtures with air on intense heating. | [7] |

| Suitable Extinguishing Media | Dry chemical, carbon dioxide (CO₂), alcohol-resistant foam. | [1][6] |

| Unsuitable Extinguishing Media | Do not scatter spilled material with high-pressure water streams. | [4] |

| Hazardous Combustion Products | Carbon oxides, Nitrogen oxides (NOx), Hydrogen chloride gas. | [3][7] |

Table 4: Exposure Controls and Personal Protection

| Control Parameter | Recommendation | Source(s) |

| Engineering Controls | Use only in a well-ventilated area, preferably a certified chemical fume hood. | [3][6][9] |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles (conforming to EN166 or OSHA 29 CFR 1910.133). | [3][6] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile or neoprene) and a lab coat. | [3][9] |

| Respiratory Protection | A NIOSH or EN 149 approved respirator is necessary if exposure limits are exceeded or dust is generated. | [3][6] |

| Workplace Facilities | An eyewash station and safety shower should be readily available. | [3] |

Safe Handling and Storage Workflow

Proper workflow management is critical for minimizing exposure and ensuring safety. The following diagram illustrates a logical sequence for handling this compound in a research environment.

Caption: Logical workflow for the safe handling of this compound.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

-

Inhalation: Remove the individual from the exposure area to fresh air immediately.[3] If breathing is difficult, administer oxygen.[3] If not breathing, give artificial respiration and seek immediate medical aid.[3]

-

Skin Contact: Immediately remove all contaminated clothing.[7] Flush the affected skin with plenty of water for at least 15 minutes.[3] If skin irritation occurs, get medical advice.[1]

-

Eye Contact: Flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[3] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting.[3] If the person is conscious and alert, rinse their mouth with water and have them drink two to four cupfuls of water or milk.[3] Call a poison center or doctor immediately.[1][4]

-

Spills: For small spills, clean them up immediately, observing all precautions listed in the personal protection section.[3] Sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3] Ensure the area is well-ventilated.[3] For larger spills, evacuate the area and consult an expert.[7]

Experimental Protocols

Safety data sheets and supplier documentation typically report the results of safety-related experiments (e.g., flash point) but do not provide the detailed methodologies used. For the benefit of researchers, this section outlines the principles of a standard protocol that would be used to determine a key safety parameter.

Representative Protocol: Flash Point Determination by Pensky-Martens Closed Cup Tester (ASTM D93)

This method is used to determine the flash point of petroleum products and other liquids in the temperature range of 40 to 370°C.[3][6][7] The flash point of 160°C for this compound would be determined using such a method.

Objective: To find the lowest temperature at which the application of an ignition source causes the vapors of a sample to ignite under specified conditions.[8]

Apparatus:

-

Pensky-Martens Closed Cup Tester (manual or automated), consisting of a brass test cup, cover, stirring device, and heating source.[4][7][8]

-

Temperature measuring device.

-

Ignition source (e.g., gas flame or electric igniter).[8]

Methodology (Procedure A - for distillate fuels and other homogeneous liquids):

-

Sample Preparation: Fill the clean, dry test cup with the this compound sample up to the designated filling mark.[8] Ensure no sample is on the outside of the apparatus.

-

Apparatus Assembly: Place the lid on the cup and ensure it fits correctly. Insert the thermometer or temperature probe to the correct depth.[8]

-

Heating and Stirring: Begin heating the sample at a controlled rate (5 to 6°C per minute).[7] Simultaneously, start the stirrer at a rate of 90 to 120 rpm.[7]

-

Ignition Test: When the sample temperature is approximately 23°C below the expected flash point (160°C), begin applying the ignition source.[7] The flame is dipped into the vapor space of the cup for a specified duration at regular temperature intervals (e.g., every 1-2°C increase).[7]

-

Flash Point Detection: The flash point is the lowest temperature, corrected for barometric pressure, at which the application of the ignition source causes a distinct flash inside the cup.[8]

-

Recording: Record the observed flash point temperature.

Note: This is a generalized protocol. Specific parameters must be followed precisely as described in the official ASTM D93 standard.[3][4]

References

- 1. scribd.com [scribd.com]

- 2. precisionlubrication.com [precisionlubrication.com]

- 3. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 4. MPG.eBooks - Description: Test No. 423: Acute Oral toxicity - Acute Toxic Class Method [ebooks.mpdl.mpg.de]

- 5. petrolube.com [petrolube.com]

- 6. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 7. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 9. oecd.org [oecd.org]

The Discovery and Synthesis of 2-Amino-5-chloropyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chloropyridine is a pivotal chemical intermediate, finding extensive application in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a pyridine ring substituted with both an amino and a chloro group, provides a versatile scaffold for the development of more complex molecules. This technical guide delves into the history of its discovery, outlines the evolution of its synthesis, provides detailed experimental protocols for key preparative methods, and presents its core physicochemical properties.

Physicochemical Properties of this compound

This compound is a beige to light brown crystalline solid at room temperature.[3][4] It is slightly soluble in water but shows greater solubility in organic solvents.[3] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₅ClN₂ | [3] |

| Molecular Weight | 128.56 g/mol | [3] |

| CAS Number | 1072-98-6 | [3] |

| Melting Point | 135-138 °C | [1][4] |

| Boiling Point | 127-128 °C at 11 mmHg | [4] |

| Appearance | Beige to light brown crystalline powder | [3][4] |

| Solubility | Slightly soluble in water | [3] |

| ¹H NMR (DMSO-d₆) | A characteristic signal appears as a singlet at 3.712 ppm for the amino protons. | [5] |

| IR Spectrum | Conforms to standard spectra. | |

| Mass Spectrum | Conforms to standard spectra. |

Historical Development of Synthetic Routes

The synthesis of this compound has evolved significantly since its first reported preparation, with advancements focusing on improving yield, selectivity, and safety.

Early Preparations and their Limitations

The first documented synthesis of this compound was by Tschischibabin in 1928, who achieved this by chlorinating 2-aminopyridine in an alcoholic solution.[6] This early method, however, was plagued by low yields and the formation of undesired byproducts.

Subsequent work by English et al. in 1946 and Van Zweiten et al. in 1961 involved the chlorination of 2-aminopyridine in 20% aqueous sulfuric acid at 25°C.[6] While this represented an attempt to control the reaction, the yield of the desired monochloro product remained moderate at 54%, with significant amounts of the over-chlorinated byproduct, 2-amino-3,5-dichloropyridine, being formed.[6]

Advancements in Selective Chlorination

A significant breakthrough came with the discovery that conducting the chlorination of 2-aminopyridine in a strongly acidic medium could dramatically improve the selectivity for the desired 5-chloro isomer.[6] This is attributed to the protonation of the 2-aminopyridine, which deactivates the 3-position towards electrophilic attack, thereby favoring chlorination at the 5-position.

More recent developments have focused on avoiding the direct use of hazardous chlorine gas by employing alternative chlorinating agents. Oxidative chlorination using a combination of hydrochloric acid and an oxidizing agent like sodium hypochlorite has emerged as a safer and more environmentally friendly approach.[5] Other methods utilize N-chlorosuccinimide or N-fluoro-N-chlorobenzenesulfonamide as the chlorinating agent, often achieving high yields under mild conditions.[7]

Comparative Summary of Synthetic Methods

The following table provides a comparative overview of the key methods developed for the synthesis of this compound.

| Method | Chlorinating Agent | Solvent/Medium | Key Conditions | Reported Yield | Reference(s) |

| Tschischibabin (1928) | Chlorine Gas | Alcoholic Solution | Not specified | Low | [6] |

| English et al. (1946) / Van Zweiten et al. (1961) | Chlorine Gas | 20% Aqueous H₂SO₄ | 25°C | 54% | [6] |

| Direct Chlorination (Improved) | Chlorine Gas | 72.4% Aqueous H₂SO₄ | -20°C to 25°C | 86.8% | [6] |

| Direct Chlorination (Improved) | Chlorine Gas | Glacial Acetic Acid / HCl | 10-12°C | 69.4% | [6] |

| Oxidative Chlorination | Sodium Hypochlorite / HCl | Water | 10°C then 25°C | up to 72% | |

| N-Fluoro-N-chlorobenzenesulfonamide | N-Fluoro-N-chlorobenzenesulfonamide | Organic Solvent | 0-40°C | up to 99% | [7] |

Detailed Experimental Protocols

The following are detailed experimental protocols for key synthetic methods, providing practical guidance for laboratory preparation.

Method 1: Direct Chlorination in a Strongly Acidic Medium (Sulfuric Acid)

This protocol is adapted from an improved direct chlorination method that maximizes the yield of this compound while minimizing the formation of dichlorinated byproducts.[6]

Materials:

-

2-Aminopyridine (18.8 g, 0.20 mole)

-

72.4% by weight aqueous sulfuric acid (100 ml)

-

Liquid chlorine (17.2 ml, 28.4 g, 0.40 mole)

-

50% aqueous sodium hydroxide

-

Ice

-

Standard laboratory glassware for reactions at sub-zero temperatures, including a dry-ice condenser.

Procedure:

-

In a flask equipped for external cooling, add 100 ml of 72.4% aqueous sulfuric acid.

-

With external cooling to maintain the temperature at approximately 25°C, add 18.8 g of 2-aminopyridine in 3-4 g portions.

-

Condense 17.2 ml of chlorine gas into a dry-ice condenser to obtain liquid chlorine.

-

Introduce the gaseous chlorine obtained from the evaporation of the liquid chlorine beneath the surface of the reaction mixture over a two-hour period. The temperature of the reaction mixture will slowly drop to -20°C.

-

After the chlorine addition is complete, stir the solution for an additional 1.5 hours with chlorine reflux.

-

Pour the reaction mixture over ice and make it basic (pH > 7) with 50% aqueous sodium hydroxide to precipitate the product.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry in vacuo.

Expected Yield: Approximately 22.3 g (86.8%) of this compound with a purity of around 98.7%.[6]

Method 2: Oxidative Chlorination using Sodium Hypochlorite and Hydrochloric Acid

This method provides a safer alternative to using chlorine gas directly.

Materials:

-

2-Aminopyridine (5.00 g, 0.053 mol)

-

13% Sodium Hypochlorite (NaClO) solution (0.11 mol)

-

36% Hydrochloric Acid (HCl) (0.25 mol)

-

Dichloroethane

-

Sodium hydroxide solution for pH adjustment

-

Ice-water bath

-

A 250 ml three-necked flask and standard laboratory glassware.

Procedure:

-

Add 5.00 g of 2-aminopyridine to a 250 ml three-necked flask and place it in a water bath at 10°C.

-

Under continuous stirring, add 0.11 mol of 13% NaClO solution.

-

Slowly add 0.25 mol of 36% hydrochloric acid dropwise.

-

Maintain the reaction at a constant temperature of 10°C for 2 hours.

-

Raise the temperature to 25°C and continue the reaction for an additional 4 hours.

-

Terminate the reaction by cooling the flask in an ice-water bath to 10°C.

-

Adjust the pH of the reaction mixture with a sodium hydroxide solution and extract the product with dichloroethane.

-

Isolate the this compound from the organic extract.

Expected Yield: Up to 72%.

Visualizing Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic protocols described above.

References

- 1. This compound | CAS#:1072-98-6 | Chemsrc [chemsrc.com]

- 2. This compound: An In-Depth Exploration_Chemicalbook [chemicalbook.com]

- 3. This compound | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-氨基-5-氯吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 1072-98-6 | Benchchem [benchchem.com]

- 6. US3985759A - Process for preparing this compound - Google Patents [patents.google.com]

- 7. CN106632014A - Preparation of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity of the Amino Group in 2-Amino-5-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chloropyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its utility stems from the presence of three key reactive sites: the amino group, the pyridine ring nitrogen, and the chloro-substituted carbon. The reactivity of the exocyclic amino group, in particular, is nuanced by the electronic interplay of the electron-withdrawing pyridine ring and the chloro substituent. This guide provides a comprehensive technical overview of the reactivity of the amino group in this compound, offering insights into its basicity, nucleophilicity, and participation in a range of important chemical transformations. This document is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis and functionalization of pyridine-containing scaffolds.

Electronic Properties and Reactivity Overview

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic characteristic deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the 2- and 4-positions. The amino group at the 2-position is an electron-donating group, which can partially counteract the electron-withdrawing nature of the pyridine ring. The chlorine atom at the 5-position is an electron-withdrawing group, further influencing the electron density distribution within the molecule.

The amino group in this compound can act as a nucleophile, participating in reactions with various electrophiles. Its nucleophilicity is modulated by the electronic effects of the pyridine ring and the chloro substituent. The lone pair of electrons on the amino nitrogen can be involved in resonance with the pyridine ring, which can affect its availability for reaction.

Quantitative Data on Amino Group Reactivity

A precise understanding of the reactivity of the amino group is crucial for predicting reaction outcomes and optimizing conditions. Key quantitative parameters include its basicity (pKa) and nucleophilicity.

Similarly, a specific Mayr nucleophilicity parameter (N) for this compound has not been found in the surveyed literature. However, the nucleophilicity is expected to be lower than that of 2-aminopyridine due to the electron-withdrawing effect of the chlorine atom.

Key Reactions of the Amino Group

The amino group of this compound undergoes a variety of chemical transformations, making it a versatile handle for molecular diversification.

Acylation

The amino group readily undergoes acylation with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is fundamental in the synthesis of many pharmaceutical compounds, including the non-benzodiazepine hypnotic agent, zopiclone.

Table 1: Representative Acylation Reactions of this compound

| Acylating Agent | Product | Reaction Conditions | Yield (%) |

| Acetic Anhydride | N-(5-chloropyridin-2-yl)acetamide | Neat or in a solvent like acetic acid, heat | High |

| Benzoyl Chloride | N-(5-chloropyridin-2-yl)benzamide | Base (e.g., pyridine, triethylamine), solvent (e.g., DCM) | Good |

-

Materials: this compound, Acetic Anhydride.

-

Procedure: A mixture of this compound and an excess of acetic anhydride is heated under reflux. The reaction progress is monitored by TLC. Upon completion, the excess acetic anhydride is removed under reduced pressure, and the residue is purified by recrystallization to afford N-(5-chloropyridin-2-yl)acetamide.

Caption: Experimental workflow for the acylation of this compound.

Alkylation

The amino group can be alkylated using various alkylating agents, such as alkyl halides. Mono- or di-alkylation can occur depending on the reaction conditions and the stoichiometry of the reagents. This reaction provides a means to introduce alkyl substituents, which can significantly modulate the biological activity of the molecule.

-

Materials: this compound, Alkyl halide (e.g., methyl iodide), Base (e.g., K₂CO₃, NaH), Anhydrous solvent (e.g., DMF, acetonitrile).

-

Procedure: To a solution of this compound in an anhydrous solvent, a base is added, followed by the dropwise addition of the alkyl halide. The reaction mixture is stirred at an appropriate temperature and monitored by TLC. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated, and the crude product is purified by chromatography.

Sulfonylation

Reaction of the amino group with sulfonyl chlorides in the presence of a base yields the corresponding sulfonamides. The sulfonamide functional group is a key pharmacophore in many drugs, and this reaction is therefore of great importance in medicinal chemistry.

-

Materials: this compound, Sulfonyl chloride (e.g., tosyl chloride), Base (e.g., pyridine, triethylamine), Anhydrous solvent (e.g., DCM, THF).

-

Procedure: To a cooled solution of this compound and a base in an anhydrous solvent, the sulfonyl chloride is added portion-wise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The reaction is monitored by TLC. Upon completion, the reaction is worked up by washing with aqueous acid and brine. The organic layer is dried, concentrated, and the product is purified by recrystallization or chromatography.

Unveiling the Electronic Landscape of 2-Amino-5-chloropyridine: A Technical Guide for Researchers

An in-depth exploration of the electronic properties, spectroscopic signatures, and pharmaceutical relevance of the 2-Amino-5-chloropyridine ring, tailored for researchers, scientists, and drug development professionals.

The pyridine ring and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. Among these, this compound (2A5CP) stands out as a crucial intermediate in the synthesis of numerous pharmaceuticals and agrochemicals.[1][2] Its electronic properties, dictated by the interplay of the electron-donating amino group and the electron-withdrawing chloro substituent on the aromatic pyridine core, are pivotal to its reactivity and biological activity. This technical guide provides a comprehensive overview of the electronic characteristics of the this compound ring, supported by experimental data and theoretical calculations.

Molecular Structure and Geometry

The foundational aspect of understanding the electronic properties of this compound lies in its molecular geometry. Quantum chemical computations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the optimized structure of the molecule. These studies reveal a non-linear structure with a C₁ symmetry point group.[3] The precise bond lengths and angles are critical in determining the molecule's conformational flexibility and interaction with biological targets.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-Cl | 1.7404 | |

| C-N (amine) | 1.3602 | |

| N-H...N (hydrogen bond) | 3.031 | |

| C-C (ring) | 1.385 - 1.406 | |

| C-N (ring) | ~1.34 | |

| C-C-C (ring) | 118 - 120 | |

| C-N-C (ring) | ~117 |

Table 1: Selected experimental and theoretical geometric parameters for this compound. Data compiled from crystallographic and computational studies.[4][5]

Spectroscopic Characterization

Spectroscopic techniques provide a window into the vibrational and electronic transitions within the this compound molecule, offering empirical data that complements theoretical predictions.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies are powerful tools for identifying the functional groups and vibrational modes of 2A5CP. The experimental spectra have been recorded in the regions of 4000–400 cm⁻¹ for FT-IR and 3500–100 cm⁻¹ for FT-Raman.[6][7][8] These experimental findings are in good agreement with theoretical vibrational frequencies calculated using ab initio and DFT methods.[6][7]

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Theoretical (Scaled DFT) (cm⁻¹) |

| N-H Stretching (asymmetric) | ~3484 | ~3500 | |

| N-H Stretching (symmetric) | ~3350 | ~3370 | |

| C-H Stretching (ring) | 3000 - 3100 | 3000 - 3100 | 3050 - 3150 |

| C=C/C=N Stretching (ring) | 1600 - 1650 | 1600 - 1650 | 1610 - 1640 |

| N-H Bending | ~1553 | ~1560 | |

| C-Cl Stretching | ~742 | ~750 |

Table 2: Prominent vibrational frequencies of this compound.[6][9]

UV-Visible Spectroscopy

UV-Visible absorption spectroscopy reveals the electronic transitions within the molecule. For this compound, the UV-Vis spectrum, typically recorded in the 200-800 nm range, shows a characteristic absorption pattern. The optical energy band gap, a crucial parameter for understanding the material's reactivity and conductivity, has been determined from these spectra. Experimental studies on 2A5CP and its derivatives have reported optical bandgap values around 3.54-3.566 eV.[10][11] The cutoff wavelength (λ_cutoff) for a derivative, 2-amino-5-chloropyridinium-trifluoroacetate, is noted at 345 nm, indicating good transparency in the visible and near-infrared regions.[12]

| Parameter | Value |

| UV Cutoff Wavelength (λ_cutoff) | ~348 nm |

| Optical Energy Band Gap (Eg) | 3.566 eV |

Table 3: UV-Visible spectroscopic data for this compound and its derivatives.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound by providing information about the chemical environment of the hydrogen and carbon atoms. The chemical shifts are influenced by the electronic effects of the amino and chloro substituents on the pyridine ring.[12]

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| H (ring) | 6.5 - 8.0 | d, dd |

| H (amine) | ~5.0 | br s |

| C (ring) | 110 - 150 |

Table 4: Typical ¹H and ¹³C NMR chemical shift ranges for this compound.[12][13][14]

Theoretical Electronic Properties

Computational chemistry provides deep insights into the electronic structure of this compound.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the chemical reactivity and electronic transitions of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical stability. A smaller gap suggests higher reactivity and conductivity, facilitating efficient electron transfer.[3] Theoretical calculations using DFT (B3LYP method with 6-311++g(2d,2p) basis set) have determined the HOMO-LUMO gap of 2A5CP to be approximately 4.921 eV.[3] This relatively small gap makes the material highly reactive.[3]

| Parameter | Calculated Value (eV) |

| HOMO Energy | -6.2 to -6.5 |

| LUMO Energy | -1.3 to -1.6 |

| HOMO-LUMO Energy Gap | 4.921 |

Table 5: Calculated frontier molecular orbital energies and HOMO-LUMO gap for this compound.[3][8]

Mulliken Population Analysis

Mulliken population analysis is a method for estimating the partial atomic charges within a molecule, providing insights into the charge distribution and electrostatic potential. This analysis for this compound indicates the influence of the amino and chloro substituents on the electron density of the pyridine ring.

| Atom | Mulliken Charge (e) |

| N (ring) | -0.6 to -0.7 |

| C2 (C-NH₂) | +0.2 to +0.3 |

| C5 (C-Cl) | +0.1 to +0.2 |

| Cl | -0.1 to -0.2 |

| N (amine) | -0.8 to -0.9 |

Table 6: Calculated Mulliken atomic charges for selected atoms in this compound.[3]

Applications in Drug Development

This compound is a vital building block in the synthesis of various pharmaceutical agents.[2][15] A notable example is its use in the production of Zopiclone, a non-benzodiazepine hypnotic agent for treating insomnia.[16] The electronic properties of the 2A5CP moiety are crucial for the binding of Zopiclone to its target, the GABA-A receptor.

Zopiclone's Mechanism of Action on the GABA-A Receptor

Zopiclone exerts its hypnotic effects by modulating the activity of the gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.[6] It binds to the benzodiazepine recognition site on the α-subunit of the GABA-A receptor, a ligand-gated ion channel.[6][7] This binding enhances the affinity of GABA for its receptor, leading to an increased influx of chloride ions into the neuron.[6][8] The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, producing a calming effect and inducing sleep.[6][8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the typical experimental protocols for the characterization of this compound.

Synthesis of this compound

One common synthetic route to this compound involves the chlorination of 2-aminopyridine.

FT-IR Spectroscopy

-

Instrument: A Fourier Transform Infrared Spectrometer (e.g., PerkinElmer, Bruker).

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 200 mg of spectroscopic grade, dry potassium bromide (KBr) in an agate mortar.

-

Transfer the mixture to a pellet die.

-

Apply pressure (typically 8-10 tons) under vacuum to form a transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of a pure KBr pellet.

-

Place the sample pellet in the spectrometer's sample holder.

-

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

-

FT-Raman Spectroscopy

-

Instrument: A Fourier Transform Raman Spectrometer (e.g., Bruker MultiRAM) equipped with a laser source (e.g., Nd:YAG laser at 1064 nm).

-

Sample Preparation: The solid sample is placed directly in a sample holder.

-

Data Acquisition:

-

The laser is focused on the sample.

-

The Raman scattered light is collected and analyzed.

-

Spectra are typically recorded in the range of 3500-100 cm⁻¹.

-

UV-Visible Spectroscopy

-

Instrument: A UV-Visible Spectrophotometer (e.g., Shimadzu, Agilent).

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol).

-

Use a quartz cuvette with a 1 cm path length.

-

-

Data Acquisition:

-

Record a baseline spectrum of the solvent.

-

Record the absorption spectrum of the sample solution, typically from 200 to 800 nm.

-

NMR Spectroscopy

-

Instrument: A Nuclear Magnetic Resonance Spectrometer (e.g., Bruker, Varian) operating at a specific frequency (e.g., 300, 400, or 500 MHz for ¹H).

-

Sample Preparation:

-